molecular formula C10H16ClN5O B12929965 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride CAS No. 63825-15-0

9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride

Cat. No.: B12929965
CAS No.: 63825-15-0
M. Wt: 257.72 g/mol
InChI Key: UUNQVTQVJZXTHL-UHFFFAOYSA-M
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Description

9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is a chemical compound with a unique structure that includes a purine base modified with a methoxymethyl group and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purine with methoxymethyl chloride in the presence of a base, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The methoxymethyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their function. The methoxymethyl and trimethylammonium groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium bromide
  • 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium iodide
  • 9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium sulfate

Uniqueness

9-(Methoxymethyl)-N,N,N-trimethyl-9H-purin-6-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloride counterion also influences its solubility and reactivity compared to other similar compounds with different counterions.

Properties

CAS No.

63825-15-0

Molecular Formula

C10H16ClN5O

Molecular Weight

257.72 g/mol

IUPAC Name

[9-(methoxymethyl)purin-6-yl]-trimethylazanium;chloride

InChI

InChI=1S/C10H16N5O.ClH/c1-15(2,3)10-8-9(11-5-12-10)14(6-13-8)7-16-4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1

InChI Key

UUNQVTQVJZXTHL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=NC=NC2=C1N=CN2COC.[Cl-]

Origin of Product

United States

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